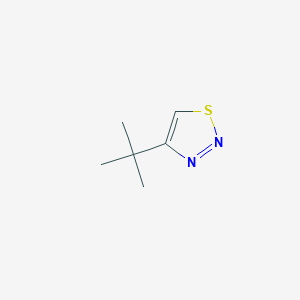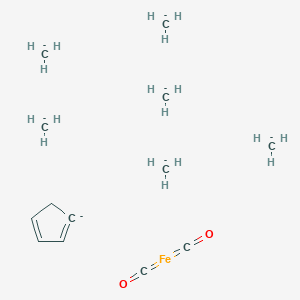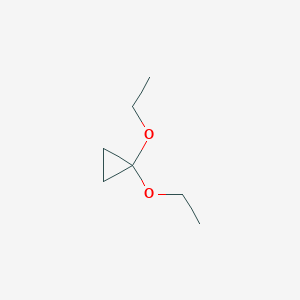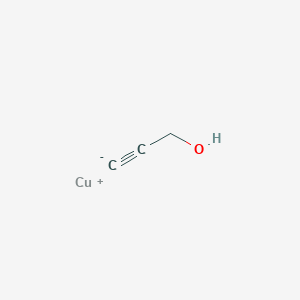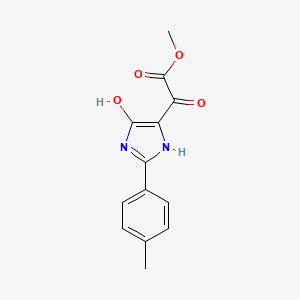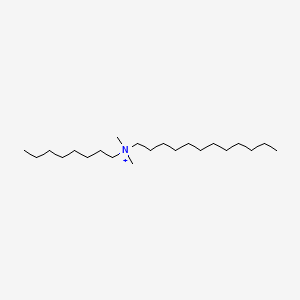![molecular formula C17H13ClF3NO5 B14655802 4-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one CAS No. 50594-53-1](/img/structure/B14655802.png)
4-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one is a complex organic compound characterized by the presence of chloro, trifluoromethyl, and nitrophenoxy groups. This compound is notable for its unique chemical structure, which imparts specific properties and reactivity patterns, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of 4-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Ullmann condensation between 2-chloro-4-trifluoromethylphenol and 2-nitro-5-fluorobenzonitrile, followed by hydrolysis using hydrobromic acid in acetic acid as a solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen, palladium catalysts, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action for this compound involves the inhibition of specific enzymes or pathways. For example, similar compounds like acifluorfen inhibit the enzyme protoporphyrinogen oxidase, leading to an accumulation of protoporphyrin IX, which is a potent photosensitizer . This mechanism can result in various biological effects, including the disruption of cellular processes.
Comparación Con Compuestos Similares
Similar compounds include:
Acifluorfen: Shares structural similarities and has similar herbicidal properties.
Fluoroglycofen: Another compound with a trifluoromethyl group, used as an herbicide.
Trifluoromethylpyridine: Contains the trifluoromethyl group and is used in various chemical applications. The uniqueness of 4-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
50594-53-1 |
|---|---|
Fórmula molecular |
C17H13ClF3NO5 |
Peso molecular |
403.7 g/mol |
Nombre IUPAC |
4-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]butan-2-one |
InChI |
InChI=1S/C17H13ClF3NO5/c1-10(23)6-7-26-16-9-12(3-4-14(16)22(24)25)27-15-5-2-11(8-13(15)18)17(19,20)21/h2-5,8-9H,6-7H2,1H3 |
Clave InChI |
SANBKWFQYMLTKP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCOC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-Dichlorophenyl)-2-[4-[3-(diethylaminomethyl)anilino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14655722.png)
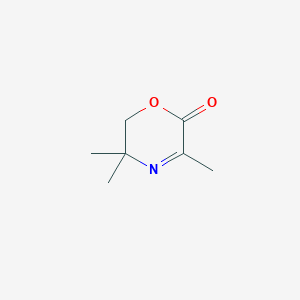
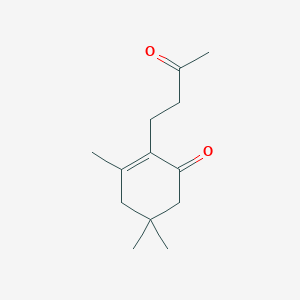
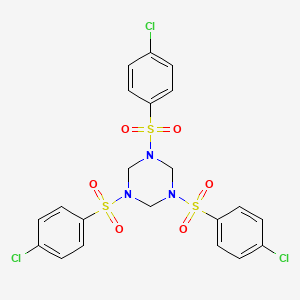

![N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium](/img/structure/B14655750.png)
![9-Chlorobenzo[h]isoquinoline](/img/structure/B14655752.png)
